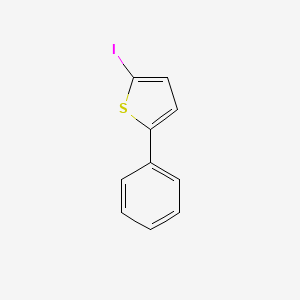

2-Iodo-5-phenylthiophene

描述

Significance of Thiophene (B33073) Derivatives in Contemporary Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are of paramount importance in modern chemistry. numberanalytics.com Their structural analogy to benzene (B151609), yet with distinct electronic properties, makes them valuable components in the design of new materials and therapeutic agents. wikipedia.org The thiophene ring is a common scaffold in a wide array of pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.com

In medicinal chemistry, thiophene derivatives are recognized as privileged structures due to their ability to mimic phenyl rings while offering unique opportunities for molecular interactions and metabolic profiles. rsc.org The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. rsc.org Consequently, thiophene-based compounds have been successfully incorporated into drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. rsc.orgnih.govontosight.ai

Furthermore, the utility of thiophene derivatives extends to materials science, where they are integral to the development of organic electronics. Their π-conjugated systems are well-suited for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). chemimpex.com The ability to tune the electronic properties of thiophene-based polymers and small molecules through chemical modification allows for the creation of materials with tailored optical and electrical characteristics.

Rationale for Research on Halogenated Phenylthiophenes

The introduction of halogen atoms onto the phenylthiophene scaffold provides a powerful tool for modulating the physicochemical properties and reactivity of the molecule. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, which is of particular interest in drug discovery. nih.gov

In the context of organic synthesis, halogenated phenylthiophenes serve as key intermediates for a variety of cross-coupling reactions. The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. sciforum.net For instance, reactions such as Suzuki, Stille, and Sonogashira couplings are commonly employed to further functionalize these compounds.

The specific type of halogen (fluorine, chlorine, bromine, or iodine) also plays a crucial role. Iodinated thiophenes, such as 2-iodo-5-phenylthiophene, are particularly reactive in many cross-coupling reactions, often proceeding under milder conditions and with higher yields compared to their brominated or chlorinated counterparts. This enhanced reactivity makes them highly valuable starting materials in multi-step syntheses. researchgate.net

Overview of this compound as a Synthetic Building Block

This compound is a versatile bifunctional molecule that features both a phenyl group and a reactive iodine atom attached to a thiophene ring. chemimpex.com This unique combination of functionalities makes it a highly sought-after building block in organic synthesis. The presence of the iodine atom at the 2-position of the thiophene ring facilitates a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. chemimpex.com

This reactivity allows for the facile introduction of various substituents at the 2-position, enabling the synthesis of a diverse library of 2,5-disubstituted thiophene derivatives. These derivatives are important precursors for a variety of advanced materials and pharmaceutical compounds. rsc.orgchemimpex.com For example, this compound is utilized in the synthesis of thiophene/phenylene co-oligomers, which are of interest as organic semiconductors. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13781-37-8 labproinc.com |

| Molecular Formula | C₁₀H₇IS chembk.com |

| Molecular Weight | 286.13 g/mol chembk.com |

| Appearance | White to orange to green powder to crystal chemimpex.com |

| Melting Point | 82-86 °C chemimpex.com |

| Purity | ≥ 97% (GC) chemimpex.com |

Structure

3D Structure

属性

IUPAC Name |

2-iodo-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRIQSGKMRCNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2 Iodo 5 Phenylthiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 2-iodo-5-phenylthiophene is the primary site for transition metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond facilitate oxidative addition to low-valent metal centers, particularly palladium and copper, initiating catalytic cycles that lead to the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 2-position of the thiophene (B33073) ring. The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition with the this compound. Subsequent transmetalation with an organoboron reagent (boronic acid or ester) in the presence of a base, followed by reductive elimination, yields the coupled product and regenerates the active palladium catalyst.

While specific studies on this compound are not extensively detailed in the surveyed literature, the reactivity of similar substrates such as 2-iodothiophene (B115884) is well-documented. For instance, the coupling of 2-iodothiophene with phenylboronic acid has been successfully achieved using a magnetically recoverable nanocatalyst, demonstrating the feasibility of this transformation on the iodothiophene scaffold. researchgate.net It is expected that this compound would undergo similar transformations efficiently.

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Iodothiophene | Phenylboronic Acid | Fe3O4@chitosan-Pd complex | K2CO3 | Ethanol (B145695)/Water | 2-Phenylthiophene | High |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes. The process is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. wikipedia.orgorganic-chemistry.org The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne for transmetalation. wikipedia.org

The reaction of 2-iodothiophene with phenylacetylene (B144264) has been reported to proceed in excellent yield (89%) using a copper(I) iodide/triphenylphosphine catalyst system in water, even in the absence of palladium. This highlights the high reactivity of the iodo-substituent on the thiophene ring towards this transformation. It is therefore highly probable that this compound would serve as an excellent substrate for Sonogashira coupling reactions to produce 2-(alkynyl)-5-phenylthiophenes.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Iodothiophene | Phenylacetylene | CuI / PPh3 | KOH | Water | 2-(Phenylethynyl)thiophene | 89% |

Besides the Suzuki and Sonogashira reactions, this compound is a potential substrate for other palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Negishi couplings.

Heck Reaction : This reaction couples aryl halides with alkenes. organic-chemistry.orgwikipedia.org However, studies have shown that the Heck reaction with ortho-substituted heterocycles like 2-iodothiophene can lead to inferior yields, potentially due to poisoning of the palladium catalyst. rsc.org

Stille Reaction : The Stille coupling involves the reaction of an organohalide with an organotin compound. wikipedia.org It is known for its tolerance of a wide variety of functional groups. wikipedia.orgnrochemistry.com Given the reactivity of the C-I bond, this compound is expected to be a suitable substrate for Stille coupling with various organostannanes. wikipedia.orgnrochemistry.com

Negishi Reaction : This reaction couples organic halides with organozinc compounds. wikipedia.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which often leads to faster reaction times compared to other coupling methods. wikipedia.org The reaction is versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds, making it applicable for introducing a wide range of substituents onto the this compound scaffold. wikipedia.org

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent an important class of transformations for aryl halides. These reactions are used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

C-O Coupling (Ullmann Condensation) : The Ullmann condensation can be used to synthesize diaryl ethers from an aryl halide and a phenol. nih.gov The reaction is typically performed at high temperatures with stoichiometric amounts of copper, although modern protocols use catalytic amounts of copper with various ligands. nih.gov this compound would be expected to react with phenols under these conditions to yield 2-phenoxy-5-phenylthiophenes.

C-N Coupling (Buchwald-Hartwig Amination Analogue) : Copper catalysts, often in conjunction with ligands like N,N-dimethylglycine or proline, can effectively couple aryl iodides with a variety of amines and amides. This provides a route to N-substituted 5-phenyl-2-aminothiophenes from this compound.

C-S Coupling : The formation of aryl thioethers can be achieved through the copper-catalyzed coupling of aryl iodides with thiols. Ligand-free systems using copper(I) iodide (CuI) as the catalyst have been shown to be highly effective for this transformation, tolerating a broad range of functional groups on both the aryl iodide and the thiol. organic-chemistry.orguu.nl This method would be applicable to this compound for the synthesis of various 2-(arylthio)-5-phenylthiophenes.

| Aryl Halide Type | Thiol Type | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Aryl Iodide | Aryl or Alkyl Thiol | CuI (1-2.5 mol%) | K2CO3 or NEt3 | NMP, DMF, or DMA | ~100 °C |

Functionalization Reactions at the Thiophene Ring

Beyond transformations at the carbon-iodine bond, the thiophene ring of this compound is itself reactive, particularly towards electrophilic aromatic substitution. The directing effects of the existing iodo and phenyl substituents, as well as the inherent reactivity of the thiophene nucleus, govern the regiochemical outcome of these reactions.

The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609). In 5-phenylthiophene, the phenyl group is deactivating relative to an unsubstituted thiophene, but substitution is still facile. The α-positions (2 and 5) of the thiophene ring are the most reactive. In this compound, the 5-position is blocked by the phenyl group, and the 2-position is occupied by the iodo group. The iodine atom is an ortho-, para-director and a deactivating group. Therefore, electrophilic attack is expected to occur at the vacant α-like position (position 3) or the β-position (position 4), with a preference influenced by the specific electrophile and reaction conditions.

Nitration : Thiophenes are readily nitrated under mild conditions. stackexchange.com The use of harsh nitrating agents like mixed nitric and sulfuric acids can lead to degradation. stackexchange.com Milder reagents such as nitric acid in trifluoroacetic anhydride (B1165640) are effective for the nitration of thiophenes, affording nitro derivatives in good yields. researchgate.net For this compound, nitration would likely yield a mixture of 2-iodo-3-nitro-5-phenylthiophene and 2-iodo-4-nitro-5-phenylthiophene.

Sulfonation : The sulfonation of 5-phenylthiophene with chlorosulfonic acid is known to produce 5-phenylthiophene-2-sulfonyl chloride. This indicates a strong preference for substitution at the available α-position. In the case of this compound, where both α-positions are substituted, sulfonation would be directed to one of the β-positions.

Halogenation (Bromination/Chlorination) : Halogenation of substituted thiophenes typically occurs at the vacant ring positions. Given the directing effects of the iodo and phenyl groups, bromination or chlorination of this compound would be expected to occur at the 3- or 4-position.

Friedel-Crafts Acylation : This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst. For 5-phenylthiophene, acylation would be expected to occur at the 2-position. For this compound, the reaction would likely proceed at one of the less sterically hindered and electronically favorable β-positions of the thiophene ring.

| Reaction | Typical Reagent | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO3 / (CF3CO)2O | 2-Iodo-3-nitro-5-phenylthiophene and/or 2-Iodo-4-nitro-5-phenylthiophene |

| Sulfonation | HSO3Cl | 5-Phenyl-2-iodothiophene-3-sulfonyl chloride and/or 5-Phenyl-2-iodothiophene-4-sulfonyl chloride |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | (4-Iodo-5-phenylthiophen-2-yl)(R)methanone and/or (3-Iodo-5-phenylthiophen-2-yl)(R)methanone |

Nucleophilic Substitutions

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic properties of the thiophene ring, the nature of the iodine substituent as a leaving group, and the influence of the phenyl group. The thiophene nucleus is generally more reactive than its benzene analogue in such substitutions. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate formed during the reaction. uoanbar.edu.iq

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides proceeds via a two-step addition-elimination pathway. libretexts.org

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the iodine, which is the electrophilic center. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the thiophene ring is temporarily disrupted. libretexts.org The carbon at the reaction site changes from sp² to sp³ hybridization. libretexts.org

Stabilization of the Intermediate: The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. Electron-withdrawing groups positioned ortho or para to the leaving group can delocalize the negative charge through resonance, thereby stabilizing the intermediate and facilitating the reaction. wikipedia.org While the phenyl group at the 5-position is not a strong electron-withdrawing group, the inherent electronic nature of the thiophene ring contributes to stabilizing the anionic intermediate. uoanbar.edu.iq

Departure of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the iodide ion, which serves as the leaving group, yielding the substitution product.

In the context of SNAr reactions, the typical halide leaving group ability is F > Cl > Br > I, which is contrary to the trend observed in SN2 reactions. nih.gov This is because the rate-determining step is often the initial nucleophilic attack, which is favored by a more electronegative halogen that polarizes the carbon-halogen bond, making the carbon more electrophilic. youtube.comyoutube.com However, the specific reaction conditions and the nature of the nucleophile can influence this reactivity order. Copper-mediated nucleophilic substitutions are also a synthetically useful method for functionalizing halothiophenes. uoanbar.edu.iq

Polymerization Mechanisms Involving this compound

This compound is a valuable monomer for the synthesis of conjugated polymers, specifically poly(phenylthiophene)s. These materials are of interest for their potential applications in organic electronics due to their conductive and optical properties. The polymerization of this monomer can be achieved through various chemical and electrochemical methods, with the mechanism significantly influencing the final polymer's structure and properties.

Regioregular Polymerization Strategies

Regioregularity, specifically the head-to-tail (HT) arrangement of monomer units, is crucial for achieving optimal electronic properties in polythiophenes, as it promotes planarization of the polymer backbone and facilitates π-stacking in the solid state. nih.gov Several strategies have been developed to control the regiochemistry of polymerization using monomers like this compound. These methods often rely on transition metal-catalyzed cross-coupling reactions.

One prominent method is the Grignard Metathesis (GRIM) polymerization. In a typical GRIM process for a related monomer like 2-bromo-5-iodo-3-alkylthiophene, a Grignard reagent is used to perform a halogen-magnesium exchange. nih.gov The more reactive iodine atom is selectively exchanged, generating an organometallic species that can then undergo nickel-catalyzed cross-coupling polymerization. nih.gov This controlled initiation and propagation leads to a high degree of head-to-tail coupling.

Another powerful technique is catalyst-transfer polycondensation, such as the Negishi-type catalyst-transfer polycondensation (NCTP). This is a chain-growth mechanism where the catalyst (e.g., a Nickel complex) remains associated with the growing polymer chain end. For a monomer like 2-bromo-5-iodo-3-hexylthiophene, the process can be initiated by treating the monomer with a zincate complex, followed by the addition of a Ni-catalyst. nih.gov The catalyst inserts into the carbon-halogen bond, and subsequent coupling with another monomer unit extends the chain while transferring the catalyst to the new chain end, ensuring a controlled, regioregular growth.

The table below summarizes key aspects of these regioregular polymerization strategies.

| Polymerization Method | Catalyst/Reagent | Mechanism Highlights | Outcome |

| Grignard Metathesis (GRIM) | i-PrMgCl·LiCl; Ni(dppp)Cl₂ | Selective halogen-magnesium exchange at the more reactive C-I bond, followed by Ni-catalyzed cross-coupling. | High Head-to-Tail (HT) regioregularity. nih.gov |

| Negishi Catalyst-Transfer Polycondensation (NCTP) | Zincate complex (e.g., Bu₄ZnLi₂); Ni(PPh₃)₂Cl₂ | Formation of an organozinc monomer, followed by chain-growth polymerization where the Ni catalyst transfers along the growing chain. | Controlled molecular weight and high regioregularity. nih.gov |

Electrochemical Polymerization

Electrochemical polymerization is an alternative method to synthesize poly(phenylthiophene) films directly onto an electrode surface. winona.edu This technique involves the oxidative condensation of monomers from a solution containing the monomer (this compound) and a supporting electrolyte. jept.de

The mechanism is generally understood to proceed through the following steps:

Oxidation of the Monomer: The process begins at the anode, where an applied potential oxidizes the this compound monomer to a radical cation. mdpi.com The oxidation potential is a key parameter influenced by the monomer's structure.

Coupling: The highly reactive radical cations can then couple with each other (radical-radical coupling) or with a neutral monomer (radical-monomer coupling). winona.edu This coupling, primarily occurring at the most reactive α-positions (C2 and C5) of the thiophene ring, forms a dimer and releases protons.

Chain Propagation: The newly formed dimer is more easily oxidized than the monomer. It is immediately oxidized to its radical cation, which can then react with other radical cations or monomers, leading to the propagation of the polymer chain. dtic.mil

Film Deposition: As the polymer chain grows, it becomes insoluble in the electrolyte solution and deposits onto the electrode surface as a conductive film. winona.edu The resulting polymer is in its oxidized, doped state.

The properties of the resulting polymer film, such as its morphology and conductivity, can be controlled by adjusting electrochemical parameters like the applied potential, current density, and the composition of the electrolyte solution. researchgate.net

| Parameter | Description |

| Working Electrode | Typically Indium Tin Oxide (ITO) glass, gold, or platinum, serving as the surface for polymer film deposition. winona.edu |

| Monomer | This compound dissolved in a suitable solvent (e.g., acetonitrile). winona.edu |

| Supporting Electrolyte | Provides conductivity to the solution (e.g., Lithium perchlorate). winona.edu |

| Initiation | Application of an anodic potential to oxidize the monomer into a radical cation. mdpi.com |

| Propagation | Coupling of radical cations with other monomers or oligomers. dtic.mil |

| Product | A conductive polymer film of poly(this compound) deposited on the electrode. |

Role of the Iodine Atom in Polymerization Initiation

The iodine atom plays a distinct and critical role in initiating chemical polymerization, particularly in catalyst-transfer polycondensation methods. In these chain-growth mechanisms, the initiation step involves the direct interaction of the transition metal catalyst with the carbon-iodine bond of the monomer.

For instance, in a nickel-catalyzed polymerization, the catalytic cycle is initiated by the oxidative addition of the Ni(0) complex into the C-I bond of this compound. This step is fundamental as it forms the first organometallic intermediate of the growing polymer chain, effectively starting the polymerization process. nih.gov The C-I bond is generally more reactive towards oxidative addition than C-Br or C-Cl bonds, making it a preferred site for initiating the polymerization in monomers that may contain multiple different halogens. This differential reactivity is a cornerstone of controlled polymerization strategies like GRIM, where selective activation at the iodo-substituted position directs the subsequent couplings. kuleuven.be

In contrast, during electrochemical polymerization, the initiation is not driven by the C-I bond cleavage. Instead, it is initiated by the oxidation of the thiophene ring's π-electron system to form a radical cation. mdpi.com In this context, the iodine atom acts as a substituent on the aromatic ring that influences the monomer's oxidation potential but does not directly participate in the initiation through bond cleavage.

Advanced Applications in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable materials is a driving force in OLED technology. Polythiophenes and their derivatives are a significant class of materials investigated for their light-emitting properties, and 2-Iodo-5-phenylthiophene serves as a key intermediate in the synthesis of these polymers. pkusz.edu.cn

This compound functions as a monomer or precursor in the polymerization reactions used to create light-emitting conjugated polymers. The carbon-iodine bond is a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Kumada coupling. These reactions allow for the systematic construction of polymer chains. For instance, methods developed for the polymerization of 2,5-diiodothiophene (B186504) can be adapted for monomers like this compound to create well-defined polythiophenes. pkusz.edu.cncmu.edu The presence of the iodine atom allows for controlled, step-wise synthesis, enabling the creation of complex polymer architectures, including block copolymers. The reactivity of iodo-substituted thiophenes is central to forming the backbone of polymers used in the emissive layer of OLED devices.

The design of novel organic semiconductors for OLEDs hinges on the ability to tune their electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to ensure efficient charge injection and recombination. nih.govazom.com The incorporation of the phenyl group from this compound into a polymer backbone is a key design strategy. The phenyl substituent influences the polymer's conjugation, planarity, and ultimately, its band gap. azom.com This modification helps in tuning the emission color and improving the quantum efficiency of the resulting OLED device. By synthetically modifying monomeric units, researchers can fine-tune the material properties at a molecular level to meet the specific requirements for different layers within an OLED stack. azom.comkit.edu

Organic Photovoltaic Cells (OPVs) and Polymer Solar Cells

In the realm of solar energy, this compound is a valuable precursor for synthesizing donor and acceptor materials used in the active layer of OPVs. Polythiophene derivatives are widely explored as electron donor materials in these devices due to their favorable electronic properties and potential for low-cost manufacturing. researchgate.netrsc.org

The synthesis of high-performance conjugated polymers for OPVs relies on the polymerization of functionalized monomers. This compound is an ideal candidate for such polymerizations. Cross-coupling reactions, like Stille and Suzuki coupling, are employed to polymerize iodo-thiophene derivatives with other aromatic units, leading to the formation of donor-acceptor (D-A) copolymers. nih.govrsc.org These D-A copolymers have a reduced bandgap, allowing for broader absorption of the solar spectrum. The phenyl group in the this compound unit can also be further functionalized to improve solubility and influence the morphology of the polymer film, which is crucial for efficient charge separation and transport. azom.commdpi.com

The efficiency of polymer solar cells is intrinsically linked to the properties of the constituent polymer, including its energy levels, charge carrier mobility, and film morphology. rsc.orgresearchgate.net The use of building blocks like this compound allows for strategic molecular design to optimize these parameters. For instance, modifying the polymer backbone with phenyl groups can adjust the HOMO energy level to achieve a higher open-circuit voltage (Voc) in the solar cell. rsc.org Furthermore, the specific structure of the monomer can influence the polymer's tendency to self-assemble into ordered structures, which can enhance charge mobility and, consequently, the power conversion efficiency of the device. researchgate.net Recent strategies have focused on designing novel polythiophene derivatives to improve photovoltaic performance, moving beyond simple poly(3-hexylthiophene) (P3HT). researchgate.netrsc.orgmdpi.com

Conductive Polymers and Organic Semiconductors

This compound is a foundational component for synthesizing a broad range of conductive polymers and organic semiconductors. Polythiophenes, in their neutral state, are semiconductors, but their conductivity can be dramatically increased through chemical or electrochemical doping. azom.comnih.gov

The synthesis of these materials often involves the polymerization of di-halogenated thiophenes. cmu.edu For example, 2,5-diiodothiophene can be polymerized via a Grignard reaction with a nickel catalyst to produce polythiophene. cmu.edu Similarly, this compound can be used in various polymerization techniques, including Kumada, Stille, and Suzuki couplings, to create functionalized polythiophenes. pkusz.edu.cnnih.gov The choice of polymerization method can influence the regularity of the polymer chain, which in turn affects its conductivity and other electronic properties. The phenyl substitution provides a route to modify the electronic structure and solubility of the resulting polymer, making it suitable for applications ranging from organic field-effect transistors (OFETs) to thermoelectric devices and sensors. nih.govazom.comresearchgate.net

Table 1: Properties of Representative Thiophene-Based Polymers in Organic Electronics

| Polymer Class | Monomer Type | Key Property | Application |

|---|---|---|---|

| Polythiophenes (PTs) | 2,5-dihalothiophene | High conductivity upon doping | Conductive Films, OFETs |

| Regioregular Poly(3-alkylthiophene)s (PATs) | 2-bromo-3-alkylthiophene | Improved solubility and ordering | OPVs, OFETs |

| Donor-Acceptor Copolymers | Halogenated Thiophene (B33073) + Acceptor Unit | Tunable, low bandgap | OPVs, OLEDs |

| Phenyl-substituted Polythiophenes | 2,5-dihalo-3-phenylthiophene | Modified electronic properties (HOMO/LUMO) | OLEDs, OPVs |

Table 2: Common Polymerization Reactions for Thiophene Derivatives

| Reaction Name | Monomer Prerequisite | Catalyst Example | Typical Application |

|---|---|---|---|

| Kumada Cross-Coupling | Grignard derivative of halogenated thiophene | Ni(dppp)Cl₂ | Synthesis of regioregular PATs |

| Stille Coupling | Organotin compound + Halogenated thiophene | Palladium-based catalyst | Creation of D-A copolymers |

| Suzuki Coupling | Boronic acid/ester + Halogenated thiophene | Palladium-based catalyst | Synthesis of various conjugated polymers |

| Direct Arylation Polycondensation | C-H bond + Halogenated thiophene | Palladium-based catalyst | Efficient synthesis of D-A copolymers |

Fabrication of Flexible Electronic Devices

The development of flexible electronics, such as bendable displays and wearable sensors, relies on materials that are not only electronically active but also mechanically robust. Conjugated polymers derived from this compound are excellent candidates for these applications. Research has demonstrated that by carefully designing the polymer architecture, it is possible to achieve materials that combine high charge carrier mobility with excellent flexibility.

These polymers can be processed from solution, enabling the use of cost-effective fabrication techniques like spin-coating and printing on flexible substrates such as polyethylene terephthalate (PET). This processability is a significant advantage over traditional inorganic semiconductors, which often require high-temperature and vacuum-based deposition methods. The resulting thin-film transistors and circuits are lightweight and can be integrated into non-planar systems, paving the way for next-generation consumer electronics and medical devices.

Applications in Sensors and Photonic Devices

The unique electronic structure of polymers synthesized from this compound makes them highly sensitive to their environment. This sensitivity is harnessed in the development of chemical sensors and photonic devices. For instance, the conductivity of these polymer films can change significantly upon exposure to certain analytes, forming the basis of a chemical sensor.

In the realm of photonics, these materials are utilized in photodetectors and optical switches. Their ability to absorb light and convert it into an electrical signal is central to their function in photodetectors. Furthermore, their optical properties can be modulated by external stimuli, a key requirement for optical switching applications. Research into polymer-based optical guided-wave biomedical sensing highlights the potential for these materials in creating highly sensitive and selective biosensors. mdpi.com

Supercapacitors and Energy Storage

Conducting polymers derived from thiophene derivatives are promising materials for energy storage applications, particularly in supercapacitors. acs.orgnih.gov Supercapacitors store energy through the accumulation of ions at the electrode-electrolyte interface (electrical double-layer capacitance) and fast surface redox reactions (pseudocapacitance). The high surface area and redox activity of polymers based on this compound contribute to high specific capacitance and energy density.

Recent studies have shown that polythiophene-based materials can achieve high specific capacitance, excellent cycling stability, and high power density. acs.orgnih.gov For example, a symmetric supercapacitor using a polythiophene derivative electrode demonstrated a specific capacitance of 1342 F g⁻¹ at a current density of 4.0 A g⁻¹ and maintained 92.5% of its capacitance after 50,000 charge-discharge cycles. acs.org

Below is a table summarizing the electrochemical performance of a supercapacitor based on a polythiophene derivative.

| Parameter | Value |

| Specific Capacitance | 1342 F g⁻¹ at 4.0 A g⁻¹ acs.org |

| Energy Density | 119.3 W h kg⁻¹ acs.org |

| Power Density | 38.83 kW kg⁻¹ acs.org |

| Cycling Stability | 92.5% retention after 50,000 cycles acs.org |

Electrochromic Devices

Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. Polymers synthesized from this compound often exhibit strong electrochromic behavior, making them suitable for applications such as smart windows, auto-dimming mirrors, and displays. researchgate.netmdpi.com

The color change in these polymers is due to reversible redox reactions that alter their electronic structure and, consequently, their light absorption properties. By tuning the chemical structure of the polymer, it is possible to achieve a wide range of colors and to optimize properties such as switching speed, optical contrast, and coloration efficiency. For example, copolymers based on EDOT and phenylthiophene derivatives have been shown to have switching times of around 2 seconds and electrochromic efficiencies of nearly 90 cm² C⁻¹. researchgate.net

The table below presents the electrochromic properties of a polymer based on a thieno[3,2-b]thiophene derivative.

| Property | Value |

| Optical Contrast (ΔT) | 35% at 700 nm oaepublish.com |

| Response Time | 1.0 s oaepublish.com |

| Coloration Efficiency (CE) | 94 cm² C⁻¹ oaepublish.com |

| Color Change | Brown (reduced) to Blue-green (oxidized) oaepublish.com |

Biosensor Applications

The ability to functionalize polythiophene derivatives makes them highly attractive for biosensor applications. researchgate.netmdpi.com By attaching specific biorecognition elements, such as enzymes or antibodies, to the polymer backbone, it is possible to create sensors that can detect specific biological molecules with high sensitivity and selectivity.

The conducting nature of the polymer plays a crucial role in transducing the biological recognition event into a measurable electrical signal. For example, the binding of an analyte to the bioreceptor can cause a change in the polymer's conductivity or electrochemical properties, which can be easily detected. Recent research has explored the use of polythiophene derivatives for the electrochemical detection of DNA and for cell capture and release applications. mdpi.comresearchgate.netbohrium.com These materials can be designed to have superhydrophilic surfaces that reduce non-specific cell adhesion, a critical feature for developing reliable and accurate diagnostic tools. researchgate.netbohrium.com

Theoretical and Computational Studies of 2 Iodo 5 Phenylthiophene and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including thiophene (B33073) derivatives.

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the most reactive sites on a molecule. By calculating the energies of reactants, transition states, and products, researchers can determine the activation barriers and thermodynamics of a given reaction. This is crucial for understanding reaction mechanisms and predicting the feasibility of different chemical transformations.

For instance, in a study of the model compound 2-methyl-5-phenylthiophene, quantum chemical calculations were used to visualize the reaction pathway following photoexcitation. The study revealed that after initial dynamics, a slow opening of the thiophene ring occurs through the cleavage of a carbon-sulfur bond, which then triggers an intersystem crossing to the triplet excited state. Such calculations can identify which bonds are most likely to break and which atoms are the most probable sites for electrophilic or nucleophilic attack. The molecular electrostatic potential surface, for example, can be calculated to predict reactive sites for such attacks. In the context of 2-iodo-5-phenylthiophene, DFT could be used to model its behavior in reactions like cross-coupling, predicting the relative reactivity of the C-I and C-H bonds and elucidating the mechanism of catalyst interaction.

The electronic properties of thiophene-based materials are central to their application in organic electronics, such as solar cells and light-emitting diodes. DFT is a well-established method for evaluating the electronic characteristics of π-conjugated polythiophene derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is the band gap (Eg), a critical factor determining the material's conductivity and optical properties.

DFT studies have shown that the band gap of thiophene-based polymers can be tuned by chemical modification. For example, replacing oxygen with sulfur in one particular polythiophene derivative backbone was shown to decrease the band gap from 0.621 eV to 0.239 eV. Similarly, doping with bromine has been predicted to decrease the band gap of another derivative, while doping with groups like -OH or -OCH3 can increase it. While specific calculations for this compound were not detailed in the surveyed literature, these methods are directly applicable. The electronic properties of related phenylthiophene-2-carboxylate compounds have been successfully investigated using DFT, confirming the utility of this approach.

Table 1: Representative DFT-Calculated Band Gaps (Eg) for Various Thiophene Derivatives

| Compound/Polymer Class | Substituent/Modification | Calculated Band Gap (Eg) in eV |

|---|---|---|

| Polythiophene Derivative (P1) | Benzo[d]oxazole fusion | 0.621 |

| Polythiophene Derivative (P2) | Benzo[d]thiazole fusion (S replacing O in P1) | 0.239 |

| C13H8OS Derivative | None | ~1.63 |

| C13H8OS Derivative | Bromine doped | 1.621 |

| C13H8OS Derivative | OH doped | 1.697 |

This table presents a selection of data from computational studies on various thiophene derivatives to illustrate the impact of structural changes on the band gap, as specific values for this compound were not available in the cited sources.

The three-dimensional structure and conformational flexibility of a molecule significantly influence its physical properties and biological activity. Conformational analysis using DFT involves calculating the potential energy surface as a function of bond rotations. For this compound, the most significant conformational degree of freedom is the torsion angle between the thiophene and phenyl rings.

DFT studies on similar molecules, such as para-substituted acetophenones and N,N-diethyl-2-[(4'-substituted) phenylthio]acetamides, have successfully identified the most stable conformers and the energy barriers between them. For example, calculations on certain phenylthioacetamides indicated the existence of two stable conformation pairs, gauche and cis, in the gas phase. The relative populations of these conformers were shown to shift with solvent polarity, a finding that was consistent with experimental infrared spectroscopy data. For this compound, DFT calculations could similarly determine the preferred dihedral angle between the two rings, assessing whether a planar or twisted conformation is more stable and quantifying the rotational energy barrier. This information is vital for understanding crystal packing and the morphology of thin films.

Molecular Dynamics Simulations

While DFT calculations are excellent for studying static properties and single-molecule dynamics, Molecular Dynamics (MD) simulations are used to explore the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field, providing insights into the bulk properties and morphology of materials.

MD simulations have been extensively applied to oligothiophenes and their derivatives to understand their phase behavior, self-assembly, and thin-film morphology. For example, simulations of α-unsubstituted oligothiophenes have revealed how their liquid-crystalline phase behavior depends on molecular length, showing transitions from isotropic to nematic and then to different smectic phases upon cooling. Other MD studies have investigated the self-assembly of alkylated oligothiophenes on graphite (B72142) substrates, demonstrating that side-chain substitution is an effective way to modify molecular conformation and surface organization. These simulations are crucial for designing materials with desired nanoscale morphologies for applications in organic photovoltaics, where the interface between donor and acceptor materials is critical. The development of accurate force fields, often refined using DFT calculations, is essential for the reliability of these simulations.

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR) and their counterpart, Quantitative Structure-Activity Relationships (QSAR), are statistical models that correlate a molecule's chemical structure with its reactivity or biological activity. These models are powerful predictive tools in medicinal chemistry and materials science.

For substituted thiophenes, QSRR studies have successfully established relationships between experimentally measured reactivity and theoretically calculated descriptors. A prominent approach involves correlating the experimental electrophilicity parameter (E), derived from kinetic studies, with theoretical indices calculated using DFT, such as the global electrophilicity index (ω). For a series of substituted thiophenes, a satisfactory linear correlation (r² > 0.98) was found between experimental E values and the calculated ω values. This strong correlation allows for the prediction of the electrophilic reactivity of new thiophene derivatives without the need for extensive experimentation. This methodology could be applied to this compound to predict its reactivity in various chemical environments, aiding in the design of new synthetic routes and functional materials.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methyl-5-phenylthiophene |

| Phenylthiophene-2-carboxylate |

| para-substituted acetophenones |

| N,N-diethyl-2-[(4'-substituted) phenylthio]acetamides |

| α-unsubstituted oligothiophenes |

| Alkylated oligothiophenes |

| Poly(3-hexylthiophene) |

Advanced Characterization Techniques in Research on 2 Iodo 5 Phenylthiophene Polymers and Materials

Spectroscopic Analysis in Polymer Research

Spectroscopic techniques are fundamental tools for the structural and photophysical characterization of polymers derived from 2-iodo-5-phenylthiophene. They provide a "fingerprint" of the material, offering insights into its composition, conformation, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the precise molecular structure of polymers. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, NMR confirms the successful polymerization of this compound and provides details about the polymer's regiochemistry and purity.

In a typical polymer derived from this compound, the iodine atom is displaced during polymerization (e.g., through Kumada or Stille coupling), leading to a poly(5-phenylthiophene-2-yl) structure. cmu.edu The ¹H NMR spectrum of such a polymer would show characteristic signals for the protons on the phenyl and thiophene (B33073) rings. The aromatic protons typically appear in the range of 7.0-7.8 ppm. wiley-vch.de The specific coupling patterns and integration values of these peaks help to confirm the repeating unit's structure.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom in the polymer backbone. The chemical shifts of the carbons in the thiophene and phenyl rings are particularly informative. For instance, carbons in the thiophene ring directly bonded to the phenyl group or other thiophene units in the chain will have characteristic shifts, typically in the 120-145 ppm region. wiley-vch.dechemicalbook.com The absence of a signal corresponding to an iodine-bearing carbon confirms the success of the polymerization reaction. Both ¹H and ¹³C NMR are crucial for verifying the structural integrity of the synthesized polymers. core.ac.uknih.gov

Table 1: Representative NMR Chemical Shifts (δ) for Poly(phenylthiophene) Structures

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Thiophene Ring) | 7.0 - 7.5 | Chemical shift and multiplicity depend on the position and coupling to adjacent protons. |

| ¹H | Aromatic (Phenyl Ring) | 7.2 - 7.8 | Complex multiplet patterns are common. wiley-vch.de |

| ¹³C | Aromatic (Thiophene Ring) | 123 - 143 | Quaternary carbons (C-S or C-C backbone) appear at the lower field end of this range. chemicalbook.com |

| ¹³C | Aromatic (Phenyl Ring) | 125 - 140 | The carbon attached to the thiophene ring (ipso-carbon) has a distinct shift. wiley-vch.de |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a polymer and confirming the polymerization process. mdpi.com The method is based on the principle that molecular bonds vibrate at specific frequencies. When the polymer is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

For polymers of this compound, the IR spectrum provides a characteristic fingerprint. Key absorption bands confirm the presence of the thiophene and phenyl rings. For instance, the stretching vibrations of C=C bonds within the aromatic rings are typically observed in the 1400-1600 cm⁻¹ region. nih.gov The C-S stretching vibration within the thiophene ring is another key indicator, often appearing around 800-840 cm⁻¹. nih.govresearchgate.net Furthermore, the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The disappearance of vibrational modes associated with the C-I bond can also be used to monitor the success of the polymerization reaction.

Table 2: Characteristic IR Absorption Bands for Poly(phenylthiophene)

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| ~3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of phenyl and thiophene rings. mdpi.com |

| ~1600 - 1400 | Aromatic C=C Ring Stretch | Characteristic "fingerprint" region for the conjugated backbone. nih.govresearchgate.net |

| ~840 - 790 | C-S Stretch in Thiophene Ring | A key indicator of the polythiophene structure. nih.govresearchgate.net |

| ~760 and ~690 | C-H Out-of-Plane Bending | Indicative of mono-substitution on the phenyl ring. wiley-vch.de |

UV-Vis Spectroscopy in Conjugated Systems

UV-Visible (UV-Vis) spectroscopy is an essential technique for investigating the electronic properties of conjugated polymers derived from this compound. In these materials, the extensive system of alternating double and single bonds (π-conjugation) allows for the absorption of light in the ultraviolet or visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), known as a π-π* transition. researchgate.net

The position of the maximum absorption peak (λ_max) is highly sensitive to the effective conjugation length of the polymer chain. A longer, more planar conjugated system results in a smaller HOMO-LUMO gap, causing a bathochromic (red) shift in the absorption spectrum to longer wavelengths. researchgate.net The shape of the absorption spectrum can also provide information about the polymer's conformation and aggregation state. For example, a well-defined vibronic structure (shoulder peaks) often indicates a more ordered, planar conformation of the polymer chains in the solid state or in poor solvents. researchgate.net The onset of the absorption edge in the UV-Vis spectrum is commonly used to estimate the optical bandgap (E_g) of the polymer, a critical parameter for electronic device applications.

Table 3: Typical UV-Vis Absorption Data for Phenyl-Substituted Polythiophenes

| State | Typical λ_max (nm) | Associated Electronic Transition | Notes |

|---|---|---|---|

| Solution (Good Solvent) | 400 - 450 | π-π | Represents a less planar, coiled polymer conformation. researchgate.net |

| Thin Film (Solid State) | 450 - 580 | π-π | Red-shifted due to increased planarity and intermolecular interactions (π-stacking). researchgate.netresearchgate.net |

| Aggregates (Poor Solvent) | 500 - 600 | π-π* | Indicates the formation of ordered aggregates with extended conjugation. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight, confirming the structure of the repeating unit, and assessing the polydispersity of oligomers and polymers. For large molecules like synthetic polymers, which can be fragile, "soft" ionization techniques are required to prevent fragmentation during analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the characterization of polythiophenes. nih.gov In this method, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. A laser pulse desorbs and ionizes the matrix and analyte molecules, allowing the intact polymer ions to be accelerated into a time-of-flight analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, enabling the determination of the molecular weight distribution of the polymer sample. The resulting spectrum shows a series of peaks, each corresponding to a different chain length (oligomer), separated by the mass of the repeating monomer unit. This directly confirms the structure of the polymer backbone and can also reveal information about the end groups of the polymer chains. uh.edu

Electrochemical Characterization

Electrochemical methods are crucial for probing the redox properties of polymers made from this compound. These techniques measure the materials' ability to be oxidized and reduced (doped and de-doped), which is fundamental to their function in electronic devices like transistors, sensors, and electrochromic windows.

Cyclic Voltammetry (CV) for Redox Properties and Polymerization

Cyclic Voltammetry (CV) is the most widely used electrochemical technique for characterizing conjugated polymers. It involves sweeping the potential of a working electrode (coated with the polymer film) and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information.

Firstly, CV can be used to perform the electropolymerization of the this compound monomer directly onto the electrode surface. winona.edu During repeated potential sweeps, an increasing current in the oxidation and reduction peaks indicates the progressive deposition of a conductive polymer film. ajrconline.org

Secondly, for a pre-synthesized polymer, CV is used to determine its key redox characteristics. The onset potentials for oxidation (p-doping) and reduction (n-doping) are used to estimate the energy levels of the HOMO and LUMO, respectively. core.ac.uk These energy levels are critical for predicting charge injection and transport properties and for designing efficient device architectures. The stability of the polymer can also be assessed by monitoring the changes in the voltammogram over multiple cycles. A stable material will show consistent oxidation and reduction peaks over many cycles. ajrconline.org

Table 4: Electrochemical Parameters from Cyclic Voltammetry for Polythiophenes

| Parameter | Symbol | Typical Value Range (vs. Ag/AgCl) | Significance |

|---|---|---|---|

| Oxidation Onset Potential | E_ox | +0.5 to +1.2 V | Used to calculate the HOMO energy level. core.ac.ukresearchgate.net |

| Reduction Onset Potential | E_red | -1.5 to -2.2 V | Used to calculate the LUMO energy level. researchgate.net |

| HOMO Energy Level | E_HOMO | -4.9 to -5.6 eV | Determines the material's ability to donate an electron (p-type behavior). core.ac.ukresearchgate.net |

| LUMO Energy Level | E_LUMO | -2.8 to -3.8 eV | Determines the material's ability to accept an electron (n-type behavior). core.ac.ukresearchgate.net |

| Electrochemical Bandgap | E_g | 1.7 to 2.2 eV | Calculated from the difference between HOMO and LUMO levels. |

Morphological Characterization

The surface morphology of a polymer film significantly influences its interaction with other materials and its performance in devices. High-resolution microscopy techniques are therefore indispensable.

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of polymer films at the micro- and nanoscale. The technique provides detailed images that reveal features such as porosity, grain structure, and surface roughness. For polythiophene-based materials, SEM analysis shows that the surface morphology is highly dependent on the synthesis method and conditions. For example, electropolymerized polythiophene films can exhibit a smooth and uniform surface under optimized conditions, while higher current densities can lead to rougher, root-like or hyphae-like structures. Other preparation methods, such as spin coating of polythiophene nanoparticles, can result in porous films with nano-sized rod and sharp needle-type crystalline formations. The morphology of these films, whether globular, porous, or forming complex structures like nano-walls, directly impacts their active surface area and, consequently, their electrochemical and sensory performance.

Table 1: Observed Morphologies of Polythiophene Films via SEM

| Synthesis/Deposition Method | Observed Morphology | Reference |

|---|---|---|

| Electropolymerization (Optimized) | Smooth, uniform film | |

| Electropolymerization (High Current Density) | Rough, hyphae/root-like structure | |

| Electropolymerization (with Catalyst) | Globular surface structure | |

| Spin Coating (Nanoparticles) | Porous, nano-sized rods and needles | |

| Vapor Phase Polymerization | Network of nano-walls |

Atomic Force Microscopy (AFM) offers even higher resolution than SEM, enabling the visualization of surfaces at the molecular and even sub-molecular level under ambient conditions. This technique is exceptionally well-suited for characterizing the fine details of polymer films derived from this compound. AFM can reveal the molecular-scale structure, ordering, and orientation of polymer chains within a thin film.

In studies of related polythiophenes, AFM has been used to image single polymer strands and resolve the arrangement of individual thiophene units. For example, in spin-coated films of poly(3-hexylthiophene), AFM has resolved terminal CH3-groups in a square arrangement with a lattice constant of 0.55 nm. The technique can also identify domain boundaries and regions of disorder. Furthermore, AFM can provide information on the mechanical properties of the polymer surface, such as adhesion and elasticity, by analyzing the force curves generated between the AFM tip and the sample.

Table 2: Sub-molecular and Nanoscale Features of Polythiophenes Resolved by AFM

| Polymer System | Feature | Measured Dimension/Property | Reference |

|---|---|---|---|

| Poly(3-decylthiophene-2,5-diyl) (P3DT) on hBN | Inter-strand separation | 1.95 ± 0.02 nm | |

| Poly(3-decylthiophene-2,5-diyl) (P3DT) on hBN | Apparent height of strands | 0.33 ± 0.02 nm | |

| Poly(3-hexylthiophene-2,5-diyl) (P3HT) film | Lattice constant of terminal CH3 groups | 0.55 nm x 0.55 nm | |

| Polyimide Supramolecular Systems | Local Mechanical Properties | Mean adhesion force (Fadh) from force curves |

X-ray Diffraction (XRD) for Structural Ordering

X-ray Diffraction (XRD) is a primary technique for determining the crystallinity and structural order within polymer materials. By analyzing the diffraction pattern of X-rays scattered by the polymer film, researchers can obtain information about the arrangement of polymer chains, the degree of crystallinity, and the orientation of crystalline domains relative to the substrate.

For semiconducting polymers like those based on the polythiophene backbone, XRD is crucial for characterizing the lamellar stacking of polymer chains and the π-stacking distance between conjugated backbones. These structural parameters are directly linked to charge transport efficiency. In studies of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), a high-performance polythiophene, synchrotron XRD revealed that the polymer crystallizes into well-oriented lamellae of π-stacked chains. Thermal annealing was shown to significantly improve the orientation and order of these crystalline domains. The analysis of XRD peak shapes can also provide estimates of the mean crystallite size and the degree of disorder within the crystalline regions. Although heat treatment can increase the crystallinity of polythiophene from approximately 35% to over 50%, challenges in XRD analysis of polymer thin films include low signal intensity due to the low atomic number of carbon.

常见问题

Q. Q: What are the critical parameters for synthesizing 2-Iodo-5-phenylthiophene with high yield and purity?

A: Synthesis requires precise control of reaction conditions. Key parameters include:

- Solvent choice : Dichloromethane or acetonitrile are optimal due to their ability to dissolve both aromatic thiophene precursors and iodine-containing reagents .

- Temperature : Moderate temperatures (40–60°C) balance reaction rate and side-product formation. Excessive heat may lead to dehalogenation or ring-opening .

- Catalyst selection : Transition-metal catalysts (e.g., Pd) can enhance regioselectivity in iodination, but ligand choice must avoid steric hindrance from the phenyl group .

- Reaction time : Monitor progress via TLC or HPLC to prevent over-iodination or decomposition .

Basic Characterization

Q. Q: Which spectroscopic techniques are essential for confirming the structure of this compound?

A: A multi-technique approach is required:

- NMR : H NMR identifies aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl groups). C NMR confirms the iodine substitution via deshielding of the adjacent carbon .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (CHIS, exact mass 273.94 g/mol) and detects isotopic patterns characteristic of iodine .

- IR spectroscopy : Absence of C–I stretching (500–600 cm) confirms successful substitution, while thiophene ring vibrations (700–800 cm) verify structural integrity .

Intermediate Reactivity

Q. Q: How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

A: The iodine atom serves as a leaving group, enabling:

- Suzuki-Miyaura coupling : Reacts with aryl boronic acids under Pd catalysis to form biaryl systems. Steric effects from the phenyl group may necessitate bulky ligands (e.g., SPhos) .

- Sonogashira coupling : Forms alkynylated derivatives, useful in optoelectronic materials. Polar solvents (DMF) and Cu co-catalysts improve efficiency .

- Nucleophilic substitution : Iodine’s high electronegativity facilitates SNAr reactions with amines or thiols, though electron-withdrawing phenyl groups may slow kinetics .

Intermediate Stability and Storage

Q. Q: What are the best practices for storing this compound to prevent degradation?

A: Stability depends on environmental factors:

- Light : Store in amber vials to avoid photolytic C–I bond cleavage .

- Temperature : Keep at +4°C; prolonged room-temperature storage may lead to iodine loss or thiophene ring oxidation .

- Humidity : Use desiccants to prevent hydrolysis, which can generate HI and sulfur-containing byproducts .

- Purity monitoring : Regular HPLC analysis (>95% purity) ensures compound integrity over time .

Advanced Mechanistic Studies

Q. Q: How can computational modeling aid in predicting the reactivity of this compound derivatives?

A: DFT calculations provide insights into:

- Electrophilicity : Localize electron-deficient regions (e.g., C–I bond) for nucleophilic attack .

- Transition states : Simulate cross-coupling pathways to optimize catalyst selection and solvent polarity .

- Substituent effects : Evaluate how electron-donating/withdrawing groups on the phenyl ring modulate reaction barriers .

Tools like Gaussian or ORCA are recommended, with basis sets (e.g., B3LYP/6-31G*) balancing accuracy and computational cost .

Advanced Data Contradiction Analysis

Q. Q: How should researchers resolve discrepancies in reported synthetic yields or spectroscopic data?

A: Systematic validation steps include:

- Reproducing conditions : Ensure solvent purity, exact reagent ratios, and inert atmosphere match original protocols .

- Benchmarking spectra : Compare NMR shifts with structurally analogous compounds (e.g., 2-Iodo-4-methylthiophene) to rule out impurities .

- Isotopic labeling : Use I/I experiments to confirm iodine’s role in unexpected side reactions .

- Collaborative verification : Cross-check data with independent labs to identify methodological biases .

Advanced Applications in Medicinal Chemistry

Q. Q: What strategies enhance the bioactivity of this compound derivatives in drug design?

A: Focus on structural modifications:

- Bioisosteric replacement : Substitute iodine with trifluoromethyl or alkoxy groups to improve metabolic stability while retaining electronic properties .

- Conformational restraint : Introduce fused rings (e.g., thieno[3,2-b]thiophene) to lock bioactive conformations and enhance target binding .

- Prodrug design : Mask the iodine with enzymatically cleavable groups (e.g., esters) to reduce off-target reactivity .

Biological assays (e.g., kinase inhibition or cytotoxicity screens) should guide iterative optimization .

Advanced Analytical Challenges

Q. Q: How can researchers address the low solubility of this compound in aqueous assays?

A: Employ solubility-enhancing strategies:

- Co-solvents : Use DMSO or ethanol (≤10% v/v) to maintain compound stability while avoiding precipitation .

- Nanoparticle formulation : Encapsulate in liposomes or polymeric micelles to improve bioavailability .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the phenyl ring’s para position .

Dynamic light scattering (DLS) and UV-vis spectroscopy monitor aggregation states in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。